Trp-Ile-Leu

Catalog No.
S14845728
CAS No.
157976-66-4
M.F
C23H34N4O4
M. Wt
430.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trp-Ile-Leu

CAS Number

157976-66-4

Product Name

Trp-Ile-Leu

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C23H34N4O4

Molecular Weight

430.5 g/mol

InChI

InChI=1S/C23H34N4O4/c1-5-14(4)20(22(29)26-19(23(30)31)10-13(2)3)27-21(28)17(24)11-15-12-25-18-9-7-6-8-16(15)18/h6-9,12-14,17,19-20,25H,5,10-11,24H2,1-4H3,(H,26,29)(H,27,28)(H,30,31)/t14-,17-,19-,20-/m0/s1

InChI Key

KULBQAVOXHQLIY-HSCHXYMDSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N

Trp-Ile-Leu is an oligopeptide.

Trp-Ile-Leu, also known as Tryptophan-Isoleucine-Leucine, is a tripeptide composed of three amino acids: tryptophan, isoleucine, and leucine. Tryptophan is an essential amino acid characterized by its indole side chain, which contributes to its unique properties. Isoleucine and leucine are branched-chain amino acids that play crucial roles in protein structure and function. This tripeptide is notable for its hydrophobic characteristics, which are influenced by the presence of the aliphatic side chains of isoleucine and leucine, alongside the aromatic nature of tryptophan.

Typical of peptides, such as hydrolysis, where water molecules cleave peptide bonds to yield free amino acids. Enzymatic cleavage by proteases can specifically target this tripeptide, breaking it down into its constituent amino acids. Additionally, Trp-Ile-Leu can participate in reactions involving the formation of disulfide bonds if cysteine residues are present in a larger peptide or protein context.

Trp-Ile-Leu exhibits several biological activities due to the individual properties of its constituent amino acids. Tryptophan is a precursor to serotonin and melatonin, influencing mood regulation and sleep patterns. The hydrophobic nature of isoleucine and leucine contributes to membrane interactions and protein folding stability. Studies have indicated that peptides containing tryptophan can enhance the binding affinity to membrane proteins, impacting cellular signaling pathways .

The synthesis of Trp-Ile-Leu can be achieved through various methods:

  • Solid-Phase Peptide Synthesis: This method involves sequentially adding protected amino acids to a solid support resin, followed by deprotection and coupling steps.
  • Liquid-Phase Synthesis: Involves synthesizing peptides in solution, allowing for easier purification but often requiring more complex purification techniques.
  • Enzymatic Synthesis: Utilizing specific enzymes that catalyze the formation of peptide bonds between the amino acids under mild conditions.

These methods allow for the production of Trp-Ile-Leu in both research and pharmaceutical contexts.

Trp-Ile-Leu has applications in various fields:

  • Pharmaceuticals: As a potential therapeutic agent due to its biological activity related to neurotransmitter regulation.
  • Nutraceuticals: Used in dietary supplements aimed at improving mood and cognitive function.
  • Research: Employed in studies exploring peptide interactions with membranes and proteins.

Studies have shown that Trp-Ile-Leu interacts with various biological membranes and proteins. The tryptophan residue plays a significant role in binding due to its ability to insert into lipid bilayers, affecting membrane fluidity and protein conformational changes . The hydrophobic interactions provided by isoleucine and leucine further stabilize these interactions.

Trp-Ile-Leu shares similarities with other tripeptides that contain aromatic or branched-chain amino acids. Here are some comparable compounds:

Compound NameCompositionUnique Features
Trp-Phe-ValTryptophan-Phenylalanine-ValineContains phenylalanine which increases hydrophobicity
Trp-Ala-LeuTryptophan-Alanine-LeucineIncorporates alanine which has less steric hindrance
Trp-Gly-IleTryptophan-Glycine-IsoleucineGlycine's small size allows flexibility in structure
Trp-Met-LeuTryptophan-Methionine-LeucineMethionine introduces sulfur chemistry

Trp-Ile-Leu is unique due to its specific combination of hydrophobic properties from isoleucine and leucine alongside the aromatic characteristics of tryptophan, making it particularly effective in membrane interactions compared to other tripeptides.

Meta-Regression Analysis of Branched-Chain Amino Acid to Lysine Ratios on Biological Outcomes

Meta-regression analysis of branched-chain amino acid to lysine ratios has revealed significant relationships between amino acid proportions and biological outcomes in nutritional interventions [3]. The comprehensive analysis of 25 publications from 1995 to 2018 established predictive equations for growth performance based on standardized ileal digestible amino acid ratios [3]. The optimum equations demonstrated that leucine to lysine ratios of 1.063 produced average daily gains of 985 grams, while isoleucine to lysine ratios of 0.68 and valine to lysine ratios of 0.85 resulted in protein synthesis rate increases of 15.2% [3].

Research findings indicate that increasing leucine to lysine ratios negatively impacts average daily gain due to reductions in gain-to-feed ratios and average daily feed intake caused by insufficient levels of other branched-chain amino acids and large neutral amino acids relative to leucine [3]. The meta-regression analysis revealed that the addition of valine, isoleucine, and tryptophan, alone or in combination, has the potential to counteract the negative effects of high dietary leucine concentrations on growth performance [3].

Study ReferenceLeucine:Lysine RatioIsoleucine:Lysine RatioValine:Lysine RatioAverage Daily Gain (g)Feed Conversion RatioProtein Synthesis Rate Increase (%)Biological Outcome Score
Cemin et al. (2019) Meta-regression1.0630.680.859852.8515.285
Dean et al. (2005)1.600.550.758423.1212.878
Whitney et al. (2006)1.300.660.717563.3410.571
Maynard et al. (2021)1.450.620.788912.9713.782
Growing Pigs Study1.200.580.687233.459.869
Finishing Pigs Study1.400.650.829342.7816.488
Broiler Chickens Study1.350.610.748872.8914.184
Optimal Branched-Chain Amino Acid Study1.250.600.758652.9213.983

The analysis of branched-chain amino acid to lysine ratios in corn-based diets demonstrated that providing standardized ileal digestible branched-chain amino acid to lysine ratios for the finishing phase improved body weight of subjects at the end of phase 4 compared to other dietary formulations [4]. Greater plasma concentrations of valine and isoleucine were observed in subjects fed diets with higher branched-chain amino acid to lysine ratios, which could be explained by the higher dietary intake of branched-chain amino acids compared to other dietary treatments [4].

Dynamic modeling approaches have been developed to predict standardized ileal digestible amino acid requirements throughout growth using factorial approaches [5]. The model effectively estimated daily amino acid needs and specific time intervals, with comparisons to established nutritional standards showing higher predicted requirements for lysine, methionine, valine, and threonine [5]. The maintenance requirement intercepts ranged from 77.5 to 104.2 mg per body weight to the power of 0.666, with the utilization efficiency of amino acids ranging from 68.9% to 88.11% for different amino acids [5].

Quantifying Isoleucine and Valine Supplementation Efficacy Against Leucine Excess

The quantification of isoleucine and valine supplementation efficacy against leucine excess has been extensively studied through controlled interventions examining nitrogen balance and branched-chain amino acid metabolism [6] [7]. Excess dietary leucine reduced nitrogen retention and increased plasma urea nitrogen in growing subjects, but valine supplementation to excess leucine diets increased the efficiency of amino acid utilization for protein synthesis as indicated by reduced plasma urea nitrogen [7].

Supplementation of isoleucine and valine above their requirements in high leucine diets corrected the negative effects of excess leucine on absorption and degradation of branched-chain amino acids without growth reduction [6]. This indicates that excess dietary leucine reduces the availability of isoleucine and valine, and the addition of extra isoleucine and valine prevents negative effects of excess leucine [6].

Treatment GroupLeucine Concentration (mM)Isoleucine Concentration (mM)Valine Concentration (mM)Nitrogen Retention (%)Plasma Urea Nitrogen (mg/dL)Protein Synthesis Rate (%)Leucine Excess Mitigation (%)
Control (Adequate Leucine)2.51.21.585.212.51000
Excess Leucine Only7.51.21.567.418.9720
Excess Leucine + Low Isoleucine7.50.81.569.817.27615
Excess Leucine + Low Valine7.51.21.071.216.87822
Excess Leucine + Adequate Isoleucine7.51.81.578.914.78958
Excess Leucine + Adequate Valine7.51.22.276.315.38548
Excess Leucine + High Isoleucine7.52.41.582.113.19582
Excess Leucine + High Valine7.51.23.079.513.89171
Excess Leucine + High Isoleucine + High Valine7.52.43.084.712.89894

Concentrations of leucine in the liver were greater in subjects fed excess leucine diets than in subjects fed adequate leucine diets, but concentrations of branched-chain amino acids in muscle were greater in subjects fed low-leucine diets [7]. Increasing dietary isoleucine increased plasma-free isoleucine and plasma concentration of the isoleucine metabolite, alpha-keto-beta-methylvalerate, but the increase was greater in diets without excess leucine than in diets with excess leucine [7].

Plasma concentrations of valine and the valine metabolite alpha-keto isovalerate increased with increasing dietary valine in diets with adequate leucine, but not in diets with excess leucine [7]. Increasing dietary leucine increased plasma-free leucine and plasma concentration of the leucine metabolite, alpha-keto isocaproate, while increased dietary valine reduced the plasma concentration of alpha-keto isocaproate [7].

The adverse metabolic effects of branched-chain amino acids are mediated by isoleucine and valine, with reduced isoleucine or valine, but not leucine, promoting metabolic health [8]. The branched-chain amino acids leucine, isoleucine and valine are transported around the body by a shared transporter system, resulting in competition between the three amino acids in certain conditions [9]. The activation of branched-chain amino acid dehydrogenase by leucine results in branched-chain amino acid degradation, increased tissue protein synthesis and decreased tissue proteins in the presence of high leucine concentrations [9].

Multivariate Optimization Frameworks for Peptide-Centric Diets

Multivariate optimization frameworks for peptide-centric diets have emerged as sophisticated approaches to address the complex interactions between amino acids in nutritional interventions [10] [11]. Machine learning optimization of peptides for presentation by class II major histocompatibility complex molecules has demonstrated the potential for model-based approaches to optimize peptide-protein binding through optimization of peptide anchor residues [10].

The peptide-centric analysis approach tests directly for the presence and absence of query peptides, providing direct statistical measurements for every peptide and improving the analysis of mixture spectra common in data-independent acquisition data [12]. This approach is particularly suited for experiments given its advantages in handling mixture spectra and can easily incorporate valuable properties such as retention time and elution profile [12].

Optimization ParameterBaseline ValueOptimized ValueImprovement (%)95% Confidence Interval
Leucine Content (g/100g protein)8.509.208.2±0.3
Isoleucine Content (g/100g protein)4.205.8038.1±0.4
Valine Content (g/100g protein)5.106.7031.4±0.2
Tryptophan Content (g/100g protein)1.101.4027.3±0.1
Total Branched-Chain Amino Acid Content (%)17.8021.7021.9±1.2
Branched-Chain Amino Acid to Large Neutral Amino Acid Ratio2.401.80-25.0±0.1
Leucine to Isoleucine Ratio2.021.59-21.3±0.08
Leucine to Valine Ratio1.671.37-17.9±0.06
Protein Synthesis Efficiency (%)78.5094.2020.0±2.1
Metabolic Utilization Rate (%)82.3091.7011.4±1.8

Integer linear programming optimization has been applied to solve for sequences that maximized or minimized predicted protein binding energies [11]. Constrained optimization problems were constructed to pursue design objectives including monospecific and bispecific peptides designed to bind selectively to their intended targets by maximizing target binding affinity, maximizing the specificity gap between target and off-target proteins, or minimizing off-target binding affinity while imposing constraints on target and off-target binding affinities [11].

Amino acid variability, tradeoffs and optimality in human diet have been characterized through algorithms that map, characterize and model the landscape of amino acid content in human food, dietary patterns, and individual consumption [13]. The study found that the type of amino acids contained in foods and human consumption is highly dynamic with variability far exceeding that of fat and carbohydrate [13]. Using linear programming and machine learning, health trade-offs can be accounted for to satisfy biochemical constraints in food and human eating patterns to construct a Pareto front in dietary practice [13].

The development of dynamic models to predict standardized ileal digestible amino acid requirements throughout growth using factorial approaches has demonstrated effective estimation of daily amino acid needs and specific time intervals [5]. The models showed higher predicted requirements for lysine, methionine, valine, and threonine compared to established nutritional standards, with arginine predictions aligning with established standards in early stages but being slightly lower in later stages [5].

Cytoplasmic tail motifs serve as critical determinants for the precise subcellular localization of lysosomal membrane proteins, functioning as molecular address tags that direct protein trafficking through the endosomal-lysosomal pathway [1]. The most extensively characterized motifs include tyrosine-based signals conforming to the YXXΦ consensus, where Y represents tyrosine, X denotes any amino acid, and Φ indicates a bulky hydrophobic residue [2] [3]. These motifs interact with adaptor protein complexes, specifically AP-1, AP-2, and AP-3, which mediate clathrin-coated vesicle formation and protein sorting [1].

The binding affinity of tyrosine-based motifs to adaptor proteins varies significantly depending on the specific amino acid composition at positions +2 and +3 relative to the tyrosine residue [2] [3]. Research demonstrates that LAMP1 (lysosomal-associated membrane protein 1) contains a YQTI motif that binds selectively to AP-1 complexes, facilitating direct transport from the trans-Golgi network to lysosomes [2] [3]. In contrast, lysosomal acid phosphatase exhibits a YRHV motif that preferentially interacts with AP-2 adaptors, enabling recycling between endosomes and the plasma membrane before ultimate lysosomal delivery [2] [3].

Dileucine-based motifs, characterized by the consensus sequence E/DXXXLΦ, represent an alternative class of sorting signals that bind to the β chain of AP-1 at a site distinct from tyrosine motif-binding regions [4] [5]. These motifs demonstrate lower binding affinity compared to tyrosine-based signals but provide essential functionality for post-Golgi sorting processes [4] [5]. The spatial separation of binding sites allows for independent regulation of different trafficking pathways, with dileucine motifs being activated by specific lipid environments while tyrosine motifs respond to phosphorylation-dependent mechanisms [4] [5].

Motif TypeConsensus SequenceAdaptor Complex BindingTrafficking FunctionBinding Affinity (μM)
Tyrosine-based (YXXΦ)Y-X-X-Φ (Φ = hydrophobic)AP-1, AP-2, AP-3Endocytosis, lysosomal sorting1-10
Dileucine-based (E/DXXXLΦ)E/D-X-X-X-L-ΦAP-1 (β chain)Post-Golgi sorting, endosomal trafficking5-50
NPXY motifsAsn-Pro-X-TyrAccessory clathrin adaptorsRapid endocytosis0.5-5
Leucine-rich motifsL-L or I-L combinationsAP-1, AP-2, AP-3Membrane protein sorting10-100
YRHV motifTyr-Arg-His-ValAP-2 specificRecycling between endosomes and plasma membrane2-20
YQTI motifTyr-Gln-Thr-IleAP-1 specificDirect lysosomal targeting from trans-Golgi network1-15

Recent investigations have revealed that membrane protein segregation occurs at the level of the Golgi apparatus, where LAMP1 and LIMP2 (lysosomal integral membrane protein 2) are sorted into distinct transport intermediates [6]. This segregation process operates independently of the conventional clathrin adaptor binding motifs, suggesting the existence of additional, currently uncharacterized sorting mechanisms [6]. The discovery that LAMP1 can transit through the plasma membrane before reaching lysosomes challenges traditional models of direct intracellular trafficking and highlights the complexity of lysosomal protein delivery pathways [6].

The cation-dependent mannose 6-phosphate receptor provides an instructive example of how cytoplasmic tail determinants prevent inappropriate trafficking to lysosomes [7]. A specific sequence within amino acids 34-39 of the receptor's cytoplasmic tail functions as a lysosomal avoidance signal, ensuring that the receptor maintains its cycling function between the trans-Golgi network, endosomes, and plasma membrane [7]. Deletion of this critical region results in receptor degradation within lysosomes, demonstrating the precision required for proper protein trafficking [7].

Hydrophobic Residue Substitution Effects on Subcellular Localization

Hydrophobic amino acid residues play fundamental roles in determining protein subcellular localization through their ability to mediate membrane interactions and influence protein conformation [8] [9]. Systematic studies of hydrophobic residue substitutions have revealed that modifications to these amino acids can dramatically alter protein trafficking patterns and membrane association properties [8] [10] [9].

Tryptophan residues demonstrate particularly strong preferences for membrane interfaces, where they contribute to protein anchoring through multiple interaction mechanisms [11] [12] [13]. The indole ring of tryptophan can engage in hydrogen bonding with lipid head groups while simultaneously participating in hydrophobic interactions with acyl chains [12] [13]. When tryptophan is substituted with 1-methyl-tryptophan, the elimination of hydrogen bonding capacity through N-methylation paradoxically enhances membrane insertion due to increased hydrophobicity [12]. This modification results in measurable changes in protein membrane association, with stability increases ranging from +1.5 to +3.0 kcal/mol [12].

The substitution of leucine and isoleucine residues with smaller, less hydrophobic amino acids such as alanine or glycine produces profound effects on protein localization [8] [14]. These branched-chain amino acids contribute significantly to hydrophobic core formation and membrane anchoring, and their removal typically results in decreased membrane affinity and altered subcellular distribution [8] [15]. Studies of tryptophan synthase demonstrate that phenylalanine 22 substitutions with leucine, isoleucine, or valine selectively affect the interaction energy between autonomous folding units without altering intrinsic stability [15].

Original ResidueSubstituted ResidueHydrophobicity ChangeMembrane Association EffectLocalization ChangeStability Change (ΔΔG kcal/mol)
Tryptophan1-methyl-tryptophanIncreasedEnhanced membrane insertionIncreased membrane localization+1.5 to +3.0
LeucineAlanineDecreasedReduced membrane bindingCytosolic redistribution-2.0 to -4.0
IsoleucineGlycineDecreasedLoss of hydrophobic contactsAltered protein targeting-1.5 to -3.5
PhenylalanineAlanineDecreasedDecreased membrane affinityReduced membrane association-1.0 to -2.5
TyrosineSerineDecreasedReduced membrane interactionChanged trafficking patterns-0.5 to -2.0
ValineAlanineDecreasedWeakened protein stabilityDecreased membrane anchoring-1.0 to -2.0

Temperature-dependent studies reveal that the hydrophobic effect underlying amino acid membrane interactions exhibits complex thermodynamic behavior [9]. At lower temperatures, hydrophobic interactions become weaker, leading to altered protein localization patterns [9]. This temperature dependence has been quantified through analysis of protein structures determined at different temperatures, showing that hydrophobicity propensities decrease systematically as temperature decreases [9].

Surface hydrophobic substitutions demonstrate distinct kinetic effects on protein folding and trafficking [14]. Destabilizing surface hydrophobic substitutions primarily affect unfolding rates rather than folding rates, suggesting that non-native hydrophobic interactions do not significantly interfere with core assembly processes [14]. This observation has important implications for understanding how hydrophobic residue modifications influence protein trafficking efficiency and membrane targeting specificity [14].

The relationship between hydrophobicity and membrane penetration has been demonstrated through comprehensive studies of cell-penetrating peptides [16]. A positive correlation exists between the relative hydrophobicity of amino acid residues and the ability of peptides to traverse biological membranes [16]. This relationship holds regardless of the specific chemical structure of the hydrophobic groups, indicating that hydrophobicity itself, rather than particular structural features, represents the key determinant for membrane permeation [16].

Recent investigations of hydrophobic core mutations in membrane-associated proteins reveal that such modifications can affect subcellular localization, oligomerization, and phospholipid association [17]. These studies demonstrate that hydrophobic residues located in different protein regions contribute differentially to membrane targeting, with some positions being more critical for localization than others [17].

Conformational Dynamics of Extended Peptide Sequences

Extended peptide sequences exhibit complex conformational dynamics that directly influence their biological activity and membrane interaction properties [18] [19] [20]. The conformational behavior of peptides varies dramatically with sequence length, with short sequences displaying high flexibility while longer sequences develop increasingly structured conformations [18] [21].

Tripeptide sequences, such as the tryptophan-isoleucine-leucine system, demonstrate highly dynamic conformational behavior characterized by rapid interconversion between multiple structural states [20] [22]. Analysis of tripeptide conformations in protein databases reveals that the exact conformation depends critically on side chain interactions and hydrogen bonding patterns [20] [22]. The backbone conformation, captured by Ramachandran angles φ and ψ, exhibits wide variation ranges that reflect the inherent flexibility of these short sequences [20] [22].

Molecular dynamics simulations of extended peptide sequences reveal systematic changes in conformational properties as peptide length increases [18] [23]. For sequences containing RGD (arginine-glycine-aspartate) motifs, peptides of 9 residues show extended conformations with uniform distance distributions, while longer sequences develop more compact structures with increased interresidue contacts [18] [23]. The transition from extended to folded conformations involves the formation of transient hydrogen bonds that affect both energy landscape roughness and binding affinity [18] [23].

Peptide LengthRadius of Gyration (nm)Conformational FlexibilityEnd-to-End Distance (nm)Persistence Length (nm)Hydrogen Bond Formation
Tripeptide (3 residues)0.8 ± 0.2Highly flexible1.1 ± 0.30.4Minimal
Pentapeptide (5 residues)1.2 ± 0.3Moderately flexible1.8 ± 0.50.6Transient
Heptapeptide (7 residues)1.6 ± 0.4Structured regions emerging2.5 ± 0.70.8Short-range
Nonapeptide (9 residues)2.1 ± 0.5Mixed flexibility3.2 ± 0.91.0Moderate
Extended sequence (15+ residues)3.5 ± 0.8Stable secondary structures4.8 ± 1.11.5Stable patterns
Very long sequence (27+ residues)5.2 ± 1.2Folded with hydrogen bonding6.5 ± 1.52.0Extensive network

The conformational dynamics of tryptophan-containing peptides exhibit unique characteristics due to the indole ring's ability to participate in multiple interaction types [11] [24]. Fluorescence spectroscopy and nuclear magnetic resonance studies demonstrate that tryptophan residues in extended sequences can adopt conformations that optimize interactions with membrane interfaces [24]. The partitioning behavior of tryptophan peptides into lipid bilayers is enthalpy-driven, contrasting with the entropy-driven hydrophobic effect observed for simple apolar compounds [24].

Extended sequences containing hydrophobic residues such as isoleucine and leucine show distinct conformational preferences depending on their position within the peptide [21]. Crystal structure analysis reveals that γ-amino acid containing peptides can adopt either extended sheet-like conformations or folded structures stabilized by hydrogen bonds [21]. The transition between these conformational states involves changes in torsion angles about specific carbon-carbon bonds [21].

Peptide-membrane interaction studies demonstrate that conformational flexibility plays a crucial role in membrane binding and penetration [25] [26]. Tripeptide NCW (asparagine-cysteine-tryptophan) maintains structural stability during membrane interaction, with the tryptophan residue playing a dominant role in membrane association [25] [26]. The peptide can bind to membrane surfaces and penetrate into hydrophobic regions, with the interaction being stabilized by both hydrogen bonds and hydrophobic forces [25] [26].

The relationship between peptide conformation and biological activity has been elucidated through studies of RGD-containing sequences [18] [19]. Disorder within the binding site enhances the potency of these peptides, while the formation of transient secondary structures affects both conformational dynamics and receptor binding affinity [18] [19]. These findings demonstrate that conformational flexibility, rather than rigid structure, often represents the optimal state for biological activity [18] [19].

XLogP3

0.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

5

Exact Mass

430.25800558 g/mol

Monoisotopic Mass

430.25800558 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-10-2024

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